((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 596103-06-9
VCID: VC8126470
InChI: InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
SMILES: CC1(OC2CSC(C2O1)CO)C
Molecular Formula: C8H14O3S
Molecular Weight: 190.26 g/mol

((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol

CAS No.: 596103-06-9

Cat. No.: VC8126470

Molecular Formula: C8H14O3S

Molecular Weight: 190.26 g/mol

* For research use only. Not for human or veterinary use.

((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol - 596103-06-9

Specification

CAS No. 596103-06-9
Molecular Formula C8H14O3S
Molecular Weight 190.26 g/mol
IUPAC Name [(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol
Standard InChI InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
Standard InChI Key YCABSTBYVZTCQI-XVMARJQXSA-N
Isomeric SMILES CC1(O[C@H]2CS[C@@H]([C@H]2O1)CO)C
SMILES CC1(OC2CSC(C2O1)CO)C
Canonical SMILES CC1(OC2CSC(C2O1)CO)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a tetrahydrothieno[3,4-d][1, dioxole core fused with a methanol substituent at the 4-position. Key structural attributes include:

  • Stereochemistry: Absolute configurations at positions 3a (S), 4 (R), and 6a (R) .

  • Functional Groups: A primary alcohol (-CH2OH) and two methyl groups on the dioxolane ring .

  • Molecular Formula: C8H14O3S (MW: 190.26 g/mol) .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
Density1.2–1.3 g/cm³ (estimated)
LogP (Partition Coefficient)0.85 (calculated)
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

Synthesis and Optimization

Chemoenzymatic Synthesis

  • Acetonide Protection: Starting from D-mannose, sequential protection with 2,2-dimethoxypropane under acidic conditions yields a diacetonide intermediate .

  • Reduction and Mesylation: Sodium borohydride reduces the ketone to a diol, followed by mesylation with MsCl to form a dimesylate .

  • Thioether Formation: Treatment with Na2S in DMF introduces the sulfur atom, forming the thieno ring .

  • Deprotection: Acidic hydrolysis (30% AcOH) removes the acetonide groups, yielding the final alcohol .

Key Reaction Conditions:

  • Step 3: 100°C, 18 h in DMF .

  • Step 4: Room temperature, 6 h in 30% AcOH .

Biological Activity and Mechanisms

NAD+ Mimicry

The compound’s structural similarity to NAD+ enables it to act as a stable cofactor mimic in enzymatic reactions. In vitro studies demonstrate:

  • Binding Affinity: Competitive inhibition of NAD+-dependent enzymes (e.g., sirtuins) with IC50 values in the low micromolar range .

  • Antioxidant Effects: Scavenges ROS (reactive oxygen species) at 50–100 µM concentrations .

Applications in Medicinal Chemistry

Enzyme Stabilization

The thieno-dioxolane scaffold enhances metabolic stability compared to native NAD+, making it valuable for:

  • Cofactor Recycling: Used in biocatalytic processes requiring NAD(H)-dependent dehydrogenases .

  • Proteomics: Photoaffinity labeling of NAD+-binding proteins .

Drug Discovery

  • Lead Optimization: Serves as a core structure for developing kinase inhibitors .

  • Prodrug Design: Alcohol group facilitates conjugation with antitumor agents (e.g., doxorubicin) .

PrecautionGuideline
Personal Protective EquipmentGloves, goggles, lab coat
Storage2–8°C under inert atmosphere
DisposalIncineration following local regulations

Future Directions

Synthetic Improvements

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries .

  • Flow Chemistry: Optimize step 3 for continuous processing to reduce reaction time .

Therapeutic Exploration

  • Neuroprotection: Evaluate efficacy in models of oxidative stress (e.g., Parkinson’s disease) .

  • Combination Therapies: Screen with checkpoint inhibitors to enhance anticancer activity .

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